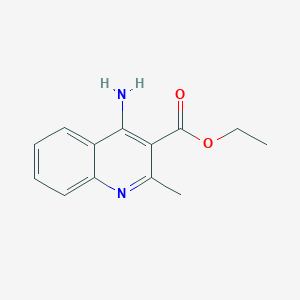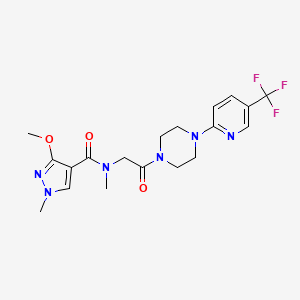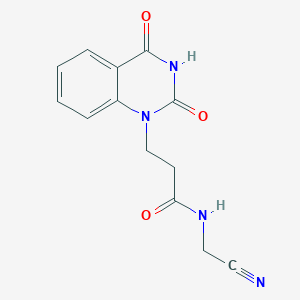
N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide, also known as CT-322, is a small molecule inhibitor that targets angiogenesis. Angiogenesis is the process of new blood vessel formation, which is essential for tissue growth and repair, but also contributes to the growth and spread of cancer. CT-322 is a promising drug candidate for cancer therapy and has been the subject of extensive scientific research.
作用机制
N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide targets the vascular endothelial growth factor (VEGF) pathway, which is a key regulator of angiogenesis. It binds to VEGF and prevents it from activating its receptors on endothelial cells, which are responsible for the formation of new blood vessels. By inhibiting angiogenesis, this compound reduces the blood supply to tumors, which can lead to their regression or inhibition of growth.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-angiogenic effect in preclinical studies. It inhibits the proliferation, migration, and tube formation of endothelial cells, which are the building blocks of blood vessels. This compound also reduces the expression of pro-angiogenic factors, such as VEGF and basic fibroblast growth factor (bFGF), which are overexpressed in many types of cancer. This compound has been shown to induce apoptosis, or programmed cell death, in tumor cells, which can lead to their elimination.
实验室实验的优点和局限性
One of the main advantages of N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide for lab experiments is its specificity for the VEGF pathway. It has a high affinity for VEGF and does not affect other growth factors or receptors. This makes it a valuable tool for studying the role of angiogenesis in cancer and other diseases. However, this compound has some limitations, including its high cost and limited availability. It also requires specialized equipment and expertise for its synthesis and purification.
未来方向
There are several future directions for the development of N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide and related compounds. One direction is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. This can be achieved through structural modifications and formulation strategies. Another direction is the combination of this compound with other anti-cancer agents to enhance its therapeutic effect. This can include chemotherapy, radiation therapy, and immunotherapy. Finally, the application of this compound in other diseases, such as ocular neovascularization and inflammatory disorders, is an area of active research.
合成方法
The synthesis of N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide involves several steps, including the condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with cyanomethyl acrylate, followed by the addition of a propanamide group. The final product is obtained through purification and crystallization. The synthesis of this compound is a complex process that requires expertise in organic chemistry and chemical engineering.
科学研究应用
N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide has been extensively studied for its potential use in cancer therapy. It works by inhibiting the growth of new blood vessels that supply nutrients and oxygen to tumors. This process, known as angiogenesis, is essential for the growth and spread of cancer cells. This compound has shown promising results in preclinical studies, including in vitro and in vivo experiments.
属性
IUPAC Name |
N-(cyanomethyl)-3-(2,4-dioxoquinazolin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c14-6-7-15-11(18)5-8-17-10-4-2-1-3-9(10)12(19)16-13(17)20/h1-4H,5,7-8H2,(H,15,18)(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYAEUPKZXKRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=O)N2CCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2811179.png)
![4-(Prop-2-enoylamino)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2811181.png)
![N-[1-(4-Methoxynaphthalen-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2811182.png)
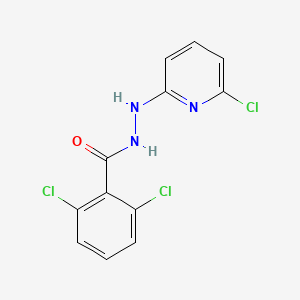
![Methyl 4-{[1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}phenyl ether](/img/structure/B2811185.png)
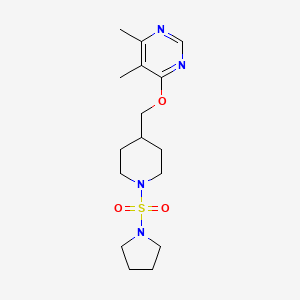
![tert-Butyl 4-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2811188.png)
![1-(4-methylphenyl)-2-(4-(4-methylphenyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazol-1-yl)-1-ethanone](/img/structure/B2811189.png)
![9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2811190.png)

